REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])(C)C.C(N(CC)CC)C.C(OC(Cl)=O)[C:22]1[CH:27]=[CH:26]C=[CH:24][CH:23]=1>C1COCC1.O.C(OCC)C>[CH2:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)=[O:7])[C:4]1[CH:26]=[CH:27][CH:22]=[CH:23][CH:24]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCNCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
0.748 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.575 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
It was stirred at 0° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
was slowly added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
Solvents were removed
|
Type
|
ADDITION
|
Details
|
50 mL of ethyl acetate was added to the residue
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with saturated NaHCO3 (20 mL×3), brine (20 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 169.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |